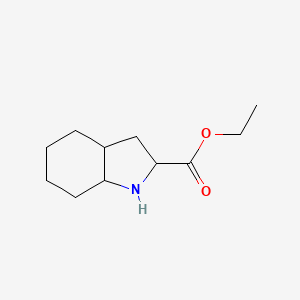
Ethyl octahydro-1h-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl octahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl octahydro-1H-indole-2-carboxylate typically involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the carboxylic acid group . Another method involves the reaction of indole-2-carboxylic acid with thionyl chloride, followed by dissolution in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl octahydro-1H-indole-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl indole-2-carboxylate: Shares a similar structure but lacks the octahydro modification.
Octahydro-1H-indole-2-carboxylic acid: A precursor in the synthesis of ethyl octahydro-1H-indole-2-carboxylate.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole ring structure.
Uniqueness: this compound is unique due to its octahydro modification, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
79799-08-9 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
ethyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h8-10,12H,2-7H2,1H3 |
InChI-Schlüssel |
ULGUQTOELKSOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2CCCCC2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


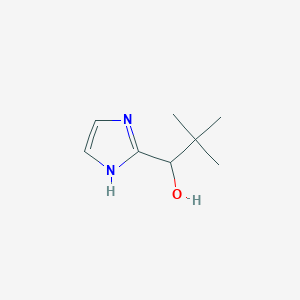
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)
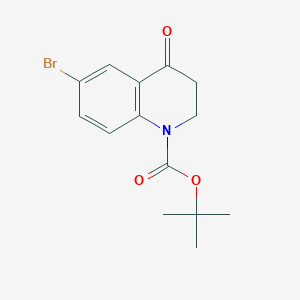
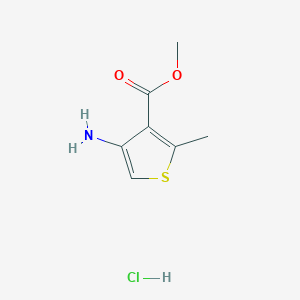
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)

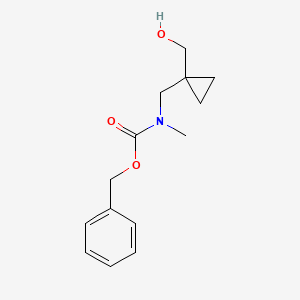
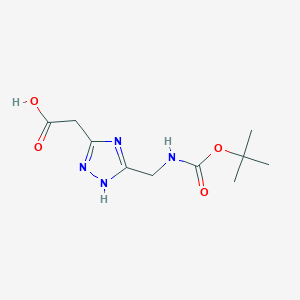
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
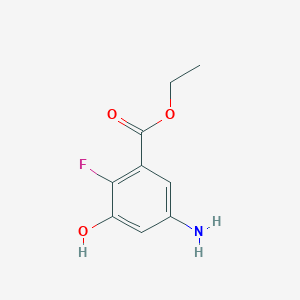
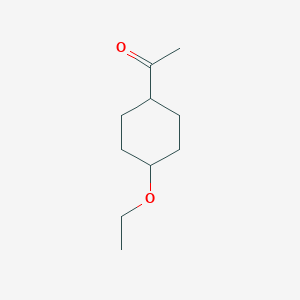
![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)

![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
